Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-

Cytotoxicity Anticancer ADC Payload

Maytansinol (Ansamitocin P-0, CAS 57103-68-1) is the essential deacylated ansamacrolide scaffold for ADC payload development. As the universal C3-OH precursor, it enables single-step esterification to DM1, DM4, and novel maytansinoid payloads. Its ~100,000-fold lower cytotoxic potency compared to maytansine and lack of a sulfhydryl conjugation handle make it the ideal, non-cytotoxic starting material for C3 SAR exploration, GMP scale-up, and targeted library synthesis. Procure with confidence for ADC payload optimization.

Molecular Formula C28H37ClN2O8
Molecular Weight 565.1 g/mol
CAS No. 57103-68-1
Cat. No. B1676226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-
CAS57103-68-1
SynonymsMaytansinol;  Ansamitocin P-0;  Ansamitocin P 0;  Antibiotic C 15003P 0;  NSC 239386;  NSC-239386;  NSC239386;  maytansine derivative.
Molecular FormulaC28H37ClN2O8
Molecular Weight565.1 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)O)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C28H37ClN2O8/c1-15-8-7-9-22(37-6)28(35)14-20(38-26(34)30-28)16(2)25-27(3,39-25)21(32)13-23(33)31(4)18-11-17(10-15)12-19(36-5)24(18)29/h7-9,11-12,16,20-22,25,32,35H,10,13-14H2,1-6H3,(H,30,34)/t16-,20-,21-,22+,25+,27-,28-/m0/s1
InChIKeyQWPXBEHQFHACTK-RNVORRNFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maytansinol (Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-) CAS 57103-68-1: Core Scaffold Procurement Guide


Maytansinol (Ansamitocin P-0, CAS 57103-68-1) is the deacylated ansamacrolide core scaffold of the maytansinoid class, isolated from fermentation of Actinosynnema pretiosum [1]. As the universal C3-OH precursor, it provides the essential macrocyclic ring structure and the functional handle for semisynthetic derivatization into clinically relevant antibody-drug conjugate (ADC) payloads such as DM1 and DM4 [2]. Maytansinol itself exhibits microtubule-targeting activity, inhibiting tubulin polymerization (EC50 = 12 µM) and inducing depolymerization (EC50 = 43 µM) in bovine brain tubulin assays [3].

Why Maytansinol Cannot Be Interchanged with Other Maytansinoid ADC Payloads


Procurement decisions for maytansinoid-based payloads cannot rely on generic substitution because the C3 acyloxy side chain is the dominant determinant of biological activity, linker attachment chemistry, and downstream ADC performance [1]. Maytansinol, lacking the C3 ester moiety present in maytansine and the engineered thiol-containing side chains of DM1 and DM4, exhibits approximately 100,000-fold lower cytotoxic potency than the fully esterified maytansine scaffold [2]. Furthermore, the absence of a sulfhydryl group in maytansinol precludes direct conjugation to antibodies via established disulfide or thioether linker chemistries, fundamentally altering its role from an ADC payload to a synthetic precursor or a distinct research tool [3]. The evidence presented below quantitatively delineates these critical differences.

Quantitative Differential Evidence for Maytansinol Against Key Maytansinoid Comparators


Cytotoxic Potency Differential: Maytansinol vs. Maytansine and DM1-SMe

The cytotoxic potency of maytansinol is dramatically lower than that of maytansine and its semisynthetic ADC payload derivatives. In KB nasopharyngeal carcinoma cells, maytansinol exhibits an EC50 of 0.19 µg/mL (approximately 336 nM) [1]. In contrast, the parent compound maytansine displays sub-nanomolar potency, and the cellular metabolite DM1-SMe demonstrates IC50 values ranging from 0.003 to 0.01 nM across a panel of human tumor cell lines . This represents a >30,000-fold difference in potency between maytansinol and DM1-SMe.

Cytotoxicity Anticancer ADC Payload

Tubulin Polymerization Inhibition: Maytansinol vs. Maytansine

Direct comparison of tubulin polymerization inhibition reveals a >200-fold difference in potency between maytansinol and maytansine. Maytansinol inhibits polymerization of bovine brain tubulin with an EC50 of 12 µM and induces depolymerization with an EC50 of 43 µM [1]. In contrast, maytansine exhibits an IC50 for tubulin polymerization in the low nanomolar range, reported to be approximately 50 nM or less in comparable bovine brain tubulin systems [2]. This substantial difference in target engagement potency underpins the corresponding cytotoxic potency gap.

Microtubule Tubulin Polymerization Mechanism of Action

Linker Conjugation Capability: Maytansinol vs. DM1 and DM4

Maytansinol lacks the thiol-containing side chain necessary for established ADC conjugation chemistries. DM1 and DM4 are semisynthetic maytansinoids engineered with sulfhydryl groups that enable covalent attachment to antibodies via non-cleavable thioether linkers (SMCC-DM1) or cleavable disulfide linkers (SPDB-DM4) [1]. Maytansinol, bearing only a C3 hydroxyl group, cannot be directly conjugated using these validated linker technologies and requires additional synthetic derivatization to introduce a conjugation handle before it can function as an ADC payload [2].

Antibody-Drug Conjugate Linker Chemistry Bioconjugation

Metabolic Stability and DDI Risk: Implications for Maytansinol-Derived Payloads

While maytansinol itself has limited published DDI data, the metabolic profiles of its downstream derivatives inform selection criteria. Studies show that DM1 and DM4 are substrates of CYP3A4/5 and CYP2D6 and exhibit time-dependent inactivation of CYP3A [1]. Specifically, DM1 and DM4 inactivated CYP3A from human liver microsomes with Ki/kinact values of 4.8 ± 0.9 µM/0.035 ± 0.002 min⁻¹ and 3.3 ± 0.2 µM/0.114 ± 0.002 min⁻¹, respectively [2]. In contrast, the non-cleavable linker catabolite Lys-MCC-DM1 shows no P450 metabolism or inactivation [1].

Drug Metabolism CYP450 Drug-Drug Interaction

Antitumor Efficacy in In Vivo Models: Maytansinol vs. Maytansine

In the P388 murine lymphocytic leukemia model, maytansinol demonstrates minimal antitumor activity compared to maytansine. At optimal doses of 25-100 µg/kg, maytansinol prolonged survival by only 12%, failing to meet the 25% threshold for significant efficacy [1]. In contrast, maytansine exhibits potent in vivo antitumor activity across multiple murine models, including P388 leukemia, B16 melanoma, and Lewis lung carcinoma, with significant tumor growth inhibition and survival prolongation at comparable dose levels [2].

In Vivo Efficacy P388 Leukemia Antitumor Activity

Synthetic Versatility: Maytansinol as a Universal Derivatization Scaffold

Maytansinol serves as the universal C3-OH precursor for generating diverse maytansinoid libraries. SAR studies demonstrate that the nature of the C3 acyloxy substituent dictates cytotoxic potency, tubulin binding affinity, and metabolic stability [1]. From maytansinol, a single synthetic step (esterification with the appropriate carboxylic acid derivative) can yield maytansine (C3 N-acetyl-N-methyl-L-alanyl ester), ansamitocin P-3 (isobutyrate ester), DM1 (thiol-containing side chain), or DM4 (dimethyl-thiol side chain) [2]. This versatility is not available with pre-derivatized maytansinoids, which are locked into a single functional profile.

Semisynthesis ADC Development Structure-Activity Relationship

Optimal Procurement and Application Scenarios for Maytansinol Based on Differential Evidence


Semisynthesis of Novel Maytansinoid ADC Payloads and SAR Libraries

Maytansinol is the preferred starting material for medicinal chemistry groups synthesizing novel maytansinoid analogs for ADC payload optimization. Its C3-OH group enables single-step esterification to generate diverse C3-substituted derivatives with tunable cytotoxic potency, tubulin binding affinity, and linker attachment chemistry [1]. This scenario is supported by evidence that the C3 ester moiety is the dominant determinant of biological activity and that maytansinol's >200-fold lower tubulin binding potency and >30,000-fold lower cytotoxicity compared to esterified analogs make it an ideal non-cytotoxic scaffold for SAR exploration [2].

Process Development and Scale-Up for GMP Manufacturing of Maytansinoid Intermediates

Contract manufacturing organizations (CMOs) and process chemistry groups require maytansinol as the key intermediate for producing clinical-grade maytansinoid payloads such as DM1 and DM4. The synthetic route from maytansinol to DM1 or DM4 involves a single C3 acylation step, making it the critical node for GMP scale-up and quality control [3]. The quantitative evidence showing that maytansinol lacks the sulfhydryl conjugation handle present in DM1/DM4 confirms that procurement decisions must distinguish between the precursor scaffold and the final payload based on intended manufacturing stage [4].

Mechanistic Studies of Microtubule Dynamics and Tubulin Binding

Maytansinol serves as a valuable research tool for dissecting the contribution of the macrocyclic core to tubulin binding versus the C3 ester side chain. Its defined but weak tubulin polymerization inhibition (EC50 = 12 µM) and depolymerization activity (EC50 = 43 µM) provide a baseline for assessing the potency enhancement conferred by specific C3 modifications [2]. This application is supported by head-to-head studies showing that maytansinol's >200-fold lower tubulin binding potency compared to maytansine is directly attributable to the absence of the C3 acyloxy side chain [1].

Radiosensitization and Combination Therapy Research

Maytansinol has demonstrated utility in combination therapy research, specifically as a microtubule depolymerizing agent that enhances the effect of radiation in Drosophila and human cancer cell models [5]. This application leverages maytansinol's mechanism of action (mitotic spindle disruption and prevention of mitotic exit) independently of its limited potency as a single agent. The evidence indicates that maytansinol is more effective in p53 wild-type cellular backgrounds than in p53 mutant cells, suggesting applications in targeted radiosensitization studies where p53 status is a stratification factor [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Maytansine, O3-de[2-(acetylmethylamino)-1-oxopropyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.